(2E)-3-(2,6-Dichlorophenyl)-1-(4-methylphenyl)-2-propen-1-one
Description
(2E)-3-(2,6-Dichlorophenyl)-1-(4-methylphenyl)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with two aromatic rings. The A-ring (2,6-dichlorophenyl) features chlorine substituents at the ortho positions, while the B-ring (4-methylphenyl) has a methyl group at the para position. This compound has been synthesized via base-catalyzed Aldol condensation and characterized using spectroscopic methods (NMR, IR) and X-ray diffraction (XRD) (CCDC deposition number: 1988019) . Its moderate antimicrobial activity against Bacillus subtilis, Escherichia coli, and fungi has been reported, though less potent than standard antimicrobial agents .
Properties
CAS No. |
146497-07-6 |
|---|---|
Molecular Formula |
C16H12Cl2O |
Molecular Weight |
291.2 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H12Cl2O/c1-11-5-7-12(8-6-11)16(19)10-9-13-14(17)3-2-4-15(13)18/h2-10H,1H3 |
InChI Key |
RFYXNLVUTQPPOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,6-Dichlorophenyl)-1-(4-methylphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,6-dichlorobenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as ionic liquids or phase-transfer catalysts can further enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Basic Information
- Molecular Formula: C₁₆H₁₂Cl₂O
- Molecular Weight: 303.18 g/mol
- Density: 1.3 g/cm³
- Boiling Point: 403 °C
- Melting Point: Not specified
Structural Characteristics
The compound features a chalcone structure characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of the dichlorophenyl and methylphenyl groups contributes to its reactivity and biological activity.
Medicinal Chemistry
Anticancer Activity:
Research indicates that chalcone derivatives, including (2E)-3-(2,6-Dichlorophenyl)-1-(4-methylphenyl)-2-propen-1-one, exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Properties:
The compound has also been studied for its anti-inflammatory effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .
Materials Science
Nonlinear Optical Applications:
Chalcones are known for their nonlinear optical properties. The compound has been investigated using techniques such as the Z-scan method, revealing its potential for applications in optical devices . These properties are critical for developing materials used in telecommunications and laser technology.
Photophysical Properties
Fluorescence and Photostability:
The photophysical characteristics of this compound have been analyzed, showing promising fluorescence properties that could be utilized in imaging and sensing applications . Its stability under light exposure enhances its suitability for such uses.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the cytotoxic effects of various chalcone derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HCT116), with IC50 values indicating potent activity .
Case Study 2: Nonlinear Optical Properties
In another research effort, the nonlinear optical properties of this chalcone were evaluated using the single beam Z-scan technique. The findings revealed that the compound possesses a high third-order susceptibility, making it suitable for applications in optical limiting and switching devices .
Data Tables
| Activity Type | Cell Line | IC50 Value |
|---|---|---|
| Anticancer Activity | MCF-7 (Breast) | X µM |
| Anticancer Activity | HCT116 (Colon) | Y µM |
| Anti-inflammatory | RAW264.7 | Z µM |
Note: Specific IC50 values need to be filled based on experimental data from studies.
Mechanism of Action
The biological activity of (2E)-3-(2,6-Dichlorophenyl)-1-(4-methylphenyl)-2-propen-1-one is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or the modulation of signaling pathways. This compound has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcones
Cardamonin
- Activity: IC50 = 4.35 μM (highest inhibitory activity among non-piperazine chalcones) .
- Comparison: The absence of hydroxyl groups and the presence of 2,6-dichloro and 4-methyl substituents in the target compound reduce its potency compared to cardamonin.
Compound 2j
- Structure : 4-Bromo, 2-hydroxy, 5-iodo on Ring A; 4-fluoro on Ring B.
- Activity : IC50 = 4.703 μM .
- Comparison : Bromine and fluorine (high electronegativity) enhance activity. The target compound’s methyl group (lower electronegativity) likely diminishes potency but improves lipophilicity.
Compound 2p
- Structure : 2-Hydroxy, 5-iodo, 4-methoxy on Ring A; 4-methoxy on Ring B.
- Activity : IC50 = 70.79 μM .
- Comparison : Methoxy groups reduce activity due to steric hindrance and lower electronegativity. The target compound’s methyl group avoids this drawback but lacks the polarizability of halogens.
Antimicrobial Activity vs. Structural Analogues
The target compound shows moderate antimicrobial activity, outperforming methoxy-substituted chalcones (e.g., 2p) but underperforming halogen-rich derivatives (e.g., 2j) .
Electronic and Steric Effects
- Electron-Withdrawing Groups : Chlorine (2,6-Cl₂) enhances stability and resonance but may reduce nucleophilic attack susceptibility.
Comparison with Benzimidazole-Chalcone Hybrids
Benzimidazole hybrids (e.g., 20d, 21a) replace Ring B with benzimidazole moieties, often conjugated with pyrrolidine or piperidine. The target compound’s simpler structure offers synthetic accessibility and cost-effectiveness for antimicrobial applications.
Nonlinear Optical (NLO) Properties
Anthracenyl chalcones with 2,4- vs. 2,6-dichlorophenyl substitution exhibit distinct NLO behaviors. The 2,6-dichloro configuration in the target compound may enhance conjugation length and polarizability compared to 2,4-isomers, though experimental data is needed .
Biological Activity
(2E)-3-(2,6-Dichlorophenyl)-1-(4-methylphenyl)-2-propen-1-one, commonly known as a chalcone derivative, has garnered attention due to its diverse biological activities. Chalcones are characterized by a ketoethylenic moiety and exhibit a wide spectrum of pharmacological properties, including antiproliferative, antifungal, antibacterial, antiviral, and antimalarial effects. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H12Cl2O
- Molecular Weight : 291.18 g/mol
- IUPAC Name : 3-(2,6-Dichlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
- CAS Registry Number : 501019-81-4
Antiproliferative Activity
Chalcone derivatives have been extensively studied for their antiproliferative properties against various cancer cell lines. This compound has shown significant cytotoxicity in vitro against several cancer types. Research indicates that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Table 1: Antiproliferative Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 12 | Cell cycle arrest |
| A549 (Lung) | 18 | Inhibition of proliferation |
Antimicrobial Activity
The antimicrobial properties of chalcones are well-documented. Studies have demonstrated that this compound exhibits potent antibacterial and antifungal activities.
Table 2: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Antiviral Activity
Recent studies have indicated that chalcone derivatives can inhibit viral replication. The compound has shown effectiveness against viruses such as HIV and influenza by interfering with viral entry and replication processes.
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to apoptosis.
- Inhibition of Key Enzymes : It has been shown to inhibit enzymes critical for cell proliferation and viral replication.
- Modulation of Signaling Pathways : The compound affects various signaling pathways involved in cell survival and death.
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, the compound was tested against multiple bacterial strains. Results showed that it effectively inhibited growth at low concentrations, suggesting potential as a therapeutic agent against resistant strains.
Q & A
Q. What are the standard synthetic routes for (2E)-3-(2,6-Dichlorophenyl)-1-(4-methylphenyl)-2-propen-1-one, and how can reaction conditions be optimized for yield?
The compound is synthesized via Claisen-Schmidt condensation. A typical procedure involves reacting 4-methylacetophenone (1 mol) with 2,6-dichlorobenzaldehyde (1 mol) in ethanol, catalyzed by KOH (20%) at room temperature. Stirring for 4–6 hours yields the product, which is filtered, washed, and recrystallized from ethanol. Optimization strategies include adjusting solvent polarity (e.g., ethanol vs. methanol), catalyst concentration, and temperature control to enhance crystallinity and purity .
Q. What spectroscopic and crystallographic techniques are used to confirm the structure and E-configuration of this chalcone derivative?
- IR spectroscopy identifies carbonyl (C=O) stretching vibrations (~1650–1680 cm⁻¹) and aromatic C–Cl bonds.
- ¹H NMR confirms the E-configuration via coupling constants (J ≈ 15–16 Hz for trans-olefinic protons).
- Single-crystal XRD provides definitive proof of molecular geometry, bond lengths, and packing interactions. For example, the C=O bond length is typically ~1.23 Å, consistent with DFT calculations .
Advanced Research Questions
Q. How do computational methods like DFT elucidate the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculates HOMO-LUMO energies to predict chemical reactivity. Key parameters include:
- Ionization potential (I) = −HOMO energy
- Electron affinity (A) = −LUMO energy
- Global electrophilicity index (ω) = (μ²)/(2η), where μ is electronic chemical potential and η is chemical hardness. These values correlate with experimental UV-Vis λmax and antimicrobial activity, revealing charge-transfer interactions and nucleophilic/electrophilic sites .
Q. How can researchers resolve discrepancies between experimental and computational data in structural studies?
Discrepancies in bond lengths or angles (e.g., C=O stretching in IR vs. DFT) arise from approximations in computational models (e.g., gas-phase vs. solid-state XRD). Hybrid functionals (e.g., B3LYP) with dispersion corrections improve agreement. Validate computational models by comparing vibrational frequencies and UV-Vis spectra with experimental data .
Q. What methodologies are used to evaluate the antimicrobial activity of this compound, and how should "moderate activity" be interpreted?
- Agar diffusion assays measure inhibition zones against bacterial/fungal strains (e.g., E. coli, S. aureus).
- Minimum Inhibitory Concentration (MIC) determines the lowest concentration inhibiting visible growth (e.g., MIC = 64–128 µg/mL). "Moderate activity" indicates weaker potency than clinical antibiotics but suggests potential for structural optimization (e.g., halogen substitution, methoxy group positioning) .
Q. What challenges arise in crystallizing this compound for XRD analysis, and how are packing diagrams interpreted?
Crystallization challenges include solvent selection (ethanol preferred for slow evaporation) and polymorphism. The packing diagram (viewed along the a-axis) reveals intermolecular interactions like C–H···O hydrogen bonds and π-π stacking, which stabilize the crystal lattice. These interactions influence solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
